molecular formula C4H4N2S2 B3059620 1,3-Dithiolan-2-ylidenecyanamide CAS No. 10191-72-7

1,3-Dithiolan-2-ylidenecyanamide

Cat. No.: B3059620
CAS No.: 10191-72-7
M. Wt: 144.2 g/mol
InChI Key: VKWDKDAWFFPNDD-UHFFFAOYSA-N
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Description

1,3-Dithiolan-2-ylidenecyanamide: is an organic compound with the molecular formula C4H4N2S2 It is a derivative of 1,3-dithiolane, a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dithiolan-2-ylidenecyanamide can be synthesized through the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide. This reaction yields ketene dithioacetals, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of catalytic processes. For example, the use of perchloric acid adsorbed on silica gel (HClO4-SiO2) as a catalyst has been found to be highly efficient for the formation of 1,3-dithiolane derivatives under solvent-free conditions at room temperature .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dithiolan-2-ylidenecyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium compounds (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the dithiolane ring and the cyano group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .

Properties

IUPAC Name

1,3-dithiolan-2-ylidenecyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c5-3-6-4-7-1-2-8-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWDKDAWFFPNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=NC#N)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349762
Record name 1,3-dithiolan-2-ylidenecyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10191-72-7
Record name 1,3-dithiolan-2-ylidenecyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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